molecular formula C5H10N2O3 B563257 N-Nitroso-N-methyl-4-aminobutyric Acid-d3 CAS No. 1184996-41-5

N-Nitroso-N-methyl-4-aminobutyric Acid-d3

Cat. No.: B563257
CAS No.: 1184996-41-5
M. Wt: 149.164
InChI Key: SJLBIPLIGYWGJV-FIBGUPNXSA-N
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Description

N-Nitroso-N-methyl-4-aminobutyric acid, also known as NMBA, is a nitrosamine that has methyl and 3-carboxypropyl substituents . It is a tobacco-derived nitrosamino acid that is a known animal and potential human carcinogen . It induces bladder transitional cell carcinomas in rats and has recently been identified as a contaminant in certain blood pressure medications .


Molecular Structure Analysis

The molecular formula of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 . The Canonical SMILES representation is CN(CCCC(=O)O)N=O .


Chemical Reactions Analysis

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . NMBA induces bladder transitional cell carcinomas in rats when administered in the drinking water at a concentration of 300 mg/L per day .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 149.16 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Scientific Research Applications

Determination of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 in Sartan Substances

Abstract : N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is identified as the third N-nitrosamine impurity found in sartans. A sensitive and stable method using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has been developed for the quantitative determination of NMBA in sartan substances. The study highlights the method's high sensitivity, accuracy, and precision, making it a valuable tool for the quantitative analysis of NMBA in sartan products (Xie et al., 2022).

DNA and Protein Adducts as Indicators of In Vivo Methylation

Abstract : The study investigates the formation of S-methylcysteine in hemoglobin and urinary excretion of N-7-methylguanine (7-MeG) upon exposure to potential methylating agents, including this compound (NMBA-d3). The research utilizes stable isotope-labeled analogs and gas chromatography-mass spectrometry for quantitative determination, indicating the transfer of the intact d3-methyl group to cysteine and guanine. This highlights the applicability of NMBA-d3 in monitoring exposure to methylating carcinogens (Farmer et al., 1986).

Evaluation of Nitrosamine Impurities in Pharmaceuticals

Abstract : This research discusses the implications of nitrosamine impurities like N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) in pharmaceutical products. The study emphasizes the classification of nitrosamines as significant impurities due to their potential carcinogenic nature. It highlights the importance of detecting and evaluating nitrosamine impurities in active substances and finished pharmaceutical products to ensure public safety (Prculovska et al., 2022).

Cancer Risks Associated with Nitrosamine Contamination in Medications

Abstract : This study provides a comprehensive analysis of the carcinogenic potential of nitrosamines, including N-Nitroso-N-methyl-4-aminobutyric acid (NMBA). It utilizes drug valsartan as a case study to estimate additional cancer risks associated with nitrosamine contamination, based on levels reported by the FDA. The research underscores the public health concern posed by the presence of nitrosamines like NMBA in commonly used drugs (Li et al., 2021).

Future Directions

N-Nitroso-N-methyl-4-aminobutyric acid has been identified as a contaminant in certain blood pressure medications . This highlights the need for rigorous quality control in pharmaceutical manufacturing to prevent the presence of such impurities. The FDA and other regulatory agencies are working to develop testing methods to detect nitrosamine impurities, including NMBA .

Biochemical Analysis

Biochemical Properties

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in various biochemical reactions. It interacts with several biomolecules, particularly focusing on its interactions with DNA, where it may induce mutations due to its alkylating properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is a known animal and potential human carcinogen .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Properties

IUPAC Name

4-[nitroso(trideuteriomethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBIPLIGYWGJV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662152
Record name 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184996-41-5
Record name 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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